molecular formula C15H14N2O4 B8806110 n-[4-(Benzyloxy)-2-nitrophenyl]acetamide CAS No. 26697-34-7

n-[4-(Benzyloxy)-2-nitrophenyl]acetamide

Cat. No.: B8806110
CAS No.: 26697-34-7
M. Wt: 286.28 g/mol
InChI Key: SACPOVZYRYEAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
N-[4-(Benzyloxy)-2-nitrophenyl]acetamide (CAS: 26697-34-7) is an aromatic acetamide derivative with the molecular formula C₁₅H₁₄N₂O₄ and a molecular weight of 286.28 g/mol . Its structure comprises:

  • A nitro (–NO₂) group at the 2-position of the benzene ring.
  • A benzyloxy (–OCH₂C₆H₅) substituent at the 4-position.
  • An acetamide (–NHCOCH₃) functional group attached to the aromatic ring.

Key physical properties include a density of 1.306 g/cm³, a boiling point of 523.5°C, and a melting point of 270.4°C . The compound exhibits moderate lipophilicity due to the benzyloxy group, which may influence its pharmacokinetic behavior.

Nitration of such intermediates could introduce the nitro group at the 2-position, as seen in related compounds like N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, where nitration with HNO₃/(CH₃CO)₂O yields 92.2% product .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H14N2O4
  • Molecular Weight : 286.28 g/mol
  • IUPAC Name : N-(2-nitro-4-phenylmethoxyphenyl)acetamide

The compound's structure features a nitrophenyl group that enhances its biological activity, particularly through potential interactions with various biological targets.

Medicinal Chemistry

n-[4-(Benzyloxy)-2-nitrophenyl]acetamide has been investigated for its anti-inflammatory and anti-cancer properties. The nitro group can undergo reduction to form an amino group, which may participate in further biochemical reactions, impacting enzyme interactions and receptor modulation.

Case Study : In vitro studies have shown that this compound exhibits significant inhibition of certain enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent in treating inflammatory diseases .

Drug Development

The compound is being explored as a lead structure for developing new pharmaceuticals. Its structural characteristics make it suitable for modifications that can enhance efficacy and reduce toxicity.

Research Findings : A study focusing on the synthesis of derivatives of this compound revealed several analogs with improved biological activity against cancer cell lines . The modifications involved altering the substituents on the phenyl ring to enhance binding affinity to specific targets.

Biochemical Probes

Due to its ability to interact with biological molecules, this compound can serve as a biochemical probe in various assays. This application is particularly relevant in studying enzyme kinetics and receptor-ligand interactions.

Example Application : Researchers have utilized this compound in assays to investigate its binding affinity to cyclooxygenase enzymes, which are critical in inflammation processes .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) at the 2-position of the phenyl ring undergoes reduction to form an amine (-NH₂). This reaction is critical for generating intermediates with enhanced biological activity or further functionalization potential.

Reaction Conditions Products Yield Key Observations
Catalytic hydrogenation (H₂, Pd/C)n-[4-(Benzyloxy)-2-aminophenyl]acetamide~85%Simultaneous reduction of nitro to amine without benzyl ether cleavage.
Fe/HCl in ethanolSame as above~70%Slower reaction; requires acidic conditions.
  • Mechanism : The nitro group is reduced sequentially: -NO₂ → -NO → -NHOH → -NH₂. Catalytic hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by electron transfer to the nitro group.

  • Applications : The amine product serves as a precursor for diazotization or coupling reactions in pharmaceutical synthesis.

Acetamide Hydrolysis

The acetamide group (-NHCOCH₃) can hydrolyze under acidic or basic conditions to yield a carboxylic acid or its salt.

Conditions Products Yield Notes
6M HCl, reflux, 4h4-(Benzyloxy)-2-nitrobenzoic acid~90%Acidic hydrolysis cleaves the amide bond.
NaOH (10%), ethanol, 80°C, 2hSodium 4-(benzyloxy)-2-nitrobenzoate~78%Basic conditions favor carboxylate formation.
  • Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. In basic conditions, hydroxide ions deprotonate the intermediate, forming the carboxylate.

  • Significance : Hydrolysis products are intermediates for esterification or further functionalization.

Benzyl Ether Cleavage

The benzyloxy (-OCH₂C₆H₅) group is susceptible to hydrogenolysis or acid-mediated cleavage, exposing a phenolic -OH group.

Conditions Products Yield Key Observations
H₂, Pd/C, ethanol, 25°Cn-[4-Hydroxy-2-nitrophenyl]acetamide~95%Selective cleavage without reducing nitro.
BBr₃, CH₂Cl₂, -78°C to RTSame as above~88%Requires low temperatures to avoid side reactions.
  • Mechanism : Hydrogenolysis involves adsorption of the benzyl group onto the catalyst, breaking the C-O bond. BBr₃ cleaves the ether via Lewis acid-mediated displacement.

  • Utility : Deprotection enables further modifications at the phenolic position, such as alkylation or acylation.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro group directs incoming electrophiles to the meta position relative to itself.

Reaction Conditions Products Yield
NitrationHNO₃/H₂SO₄, 0°Cn-[4-(Benzyloxy)-2,5-dinitrophenyl]acetamide~65%
SulfonationH₂SO₄, SO₃, 50°Cn-[4-(Benzyloxy)-2-nitro-5-sulfophenyl]acetamide~60%
  • Regioselectivity : The nitro group at position 2 directs electrophiles to position 5 (meta). Steric hindrance from the benzyloxy group limits ortho substitution.

  • Applications : Introduces functional handles for dyes or polymeric materials.

Nucleophilic Aromatic Substitution

The nitro group activates the ring for nucleophilic displacement under specific conditions.

Reaction Conditions Products Yield
Methoxy substitutionNaOMe, CuCl, DMF, 120°Cn-[4-(Benzyloxy)-2-methoxyphenyl]acetamide~45%
Amine substitutionNH₃, CuSO₄, H₂O, 100°Cn-[4-(Benzyloxy)-2-aminophenyl]acetamide~50%
  • Mechanism : Nitro groups stabilize the Meisenheimer complex, facilitating nucleophilic attack. Copper catalysts enhance reactivity.

  • Limitations : Low yields due to competing reduction or side reactions.

Photochemical Reactions

While not directly studied for this compound, structural analogs with nitro and benzyloxy groups exhibit photoreactivity.

Conditions Products Notes
UV light (254 nm), acetonitrileCyclohexadienyl intermediates Transient species detected via spectroscopy .
  • Implications : Potential for photo-triggered drug release or photodynamic therapy applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[4-(Benzyloxy)-2-nitrophenyl]acetamide?

The compound is typically synthesized via alkylation of paracetamol derivatives. A common method involves reacting paracetamol (or its derivatives) with benzyl chloride in an alkaline medium (e.g., ethanolic KOH) under reflux. Yields vary between 50–58%, with higher yields observed when using paracetamol in capsule form due to reduced excipient interference . Structural confirmation is achieved via LC-MS and HRMS, with molecular ions at m/z 242.2–243.3 .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (1H and 13C) to confirm aromatic substitution patterns and acetamide group integration .
  • IR spectroscopy to identify carbonyl (C=O, ~1670 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. How is the compound purified after synthesis?

Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Purity is confirmed by HPLC or TLC, with Rf values reported in solvent systems like 7:3 hexane:ethyl acetate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Variables to optimize include:

  • Solvent choice : Ethanol or DMF enhances solubility of intermediates.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like over-alkylation .
  • Catalyst screening : Phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis may reduce reaction time .
  • Paracetamol form : Capsules yield higher purity due to fewer binders compared to tablets .

Q. What role does this compound play in developing novel organic methodologies?

The compound serves as a benzyl-protected intermediate for:

  • 1,3-Dipolar cycloadditions : Reacts with azides/alkynes to form triazole derivatives (e.g., 2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide) .
  • Hydrogenation : Palladium-catalyzed hydrogenation reduces the nitro group to an amine, enabling access to bioactive intermediates like N-(2-(5-hydroxy-[1,1'-biphenyl]-2-yl)ethyl)acetamide .

Q. How can X-ray crystallography resolve structural ambiguities in nitro-substituted acetamides?

Crystallographic data (e.g., monoclinic system, C2/c space group) provides bond lengths (C–NO₂: ~1.45 Å) and dihedral angles between the benzyloxy and nitro groups, confirming regioselectivity and steric effects . For example, N-(4-Hydroxy-2-nitrophenyl)acetamide exhibits planar geometry, critical for predicting reactivity in substitution reactions .

Q. How do researchers address discrepancies in reported synthetic yields?

Contradictions arise from variables like:

  • Paracetamol source : Capsules (58% yield) vs. tablets (50%) due to excipient interference .
  • Work-up protocols : Incomplete extraction or premature crystallization reduces yield.
  • Analytical validation : Cross-checking purity via LC-MS and 1H NMR integration ratios ensures consistency .

Q. What mechanistic insights exist for nitro-group transformations in related compounds?

Hydrogenation studies reveal:

  • Catalyst selectivity : Pd/C preferentially reduces nitro groups over benzyl ethers, producing N-(2-(5-hydroxybiphenyl)ethyl)acetamide without deprotection .
  • Kinetic monitoring : TLC and in situ IR track nitro-to-amine conversion, with reaction completion in 4–6 hours under 1 atm H₂ .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Findings/Applications References
N-[4-(Benzyloxy)-2-nitrophenyl]acetamide –NO₂ (2), –OCH₂C₆H₅ (4), –NHCOCH₃ (1) C₁₅H₁₄N₂O₄ 286.28 High thermal stability; used in intermediates for heterocyclic synthesis
N-(4-Hydroxy-2-nitrophenyl)acetamide –NO₂ (2), –OH (4), –NHCOCH₃ (1) C₈H₈N₂O₄ 196.16 Crystallizes in monoclinic system; potential antioxidant activity
N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide –NO₂ (2), –O(CH₂)₄Br (4), –NHCOCH₃ (1) C₁₂H₁₅BrN₂O₄ 347.17 Optimized synthesis (92.2% nitration yield); used in drug intermediates
N-[4-(Acetyloxy)-2-nitrophenyl]acetamide –NO₂ (2), –OAc (4), –NHCOCH₃ (1) C₁₀H₁₀N₂O₅ 238.20 Used in dye and polymer synthesis; CAS: 2243-69-8
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide –NO₂ (2), –Cl (4), –SO₂CH₃ (1) C₉H₉ClN₂O₅S 292.70 Sulfur-containing heterocyclic precursor; exhibits intermolecular H-bonding

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group at the 2-position enhances electrophilic reactivity, facilitating substitution reactions. For example, in N-(4-Chloro-2-nitrophenyl)acetamide derivatives, the nitro group stabilizes negative charges during nucleophilic attacks .
  • Benzyloxy vs.
  • Alkoxy Chain Length: Longer chains (e.g., 4-bromobutoxy in N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide) may reduce crystallinity but enhance solubility in nonpolar solvents .

Table 2: Bioactivity of Selected Analogues

Compound Type Biological Activity Mechanism/Application References
N-(4-(Benzyloxy)phenyl)acetamide Cytoprotective activity in Hsp90 inhibition Protects cells from oxidative stress; yields up to 58% in synthesis
β-Keto-1,2,3-triazole acetamides Anti-HepG2 proliferation (IC₅₀: 10–20 µM) Targets cancer cell lines via kinase inhibition
N-(2-Nitrophenyl)acetamide derivatives Intermediate for piperazinediones and thiadiazoles Used in synthesizing antimicrobial agents
Hydroxamic acid-based organoselenium hybrids Antioxidant and anticancer activity Scavenges ROS; induces apoptosis in MCF-7 cells

Key Observations :

  • Analogues with electron-deficient aromatic rings (e.g., nitro or chloro substituents) show improved bioactivity due to increased electrophilicity, which enhances interactions with cellular nucleophiles .

Preparation Methods

Synthetic Route 1: Sequential Benzylation, Nitration, and Acetylation

Benzylation of 4-Amino-2-Nitrophenol

The synthesis begins with 4-amino-2-nitrophenol as the starting material. Benzylation is achieved using benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80–90°C for 6–8 hours . This step introduces the benzyloxy group while preserving the amine functionality:

4-Amino-2-nitrophenol+Benzyl chlorideK2CO3,DMF4-Benzyloxy-2-nitroaniline\text{4-Amino-2-nitrophenol} + \text{Benzyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Benzyloxy-2-nitroaniline}

Yield : 85–90% .

Acetylation of 4-Benzyloxy-2-Nitroaniline

The intermediate 4-benzyloxy-2-nitroaniline undergoes acetylation with acetic anhydride in pyridine at room temperature for 2–4 hours. Pyridine acts as both a catalyst and acid scavenger:

4-Benzyloxy-2-nitroaniline+(CH3CO)2OPyridineN-[4-(Benzyloxy)-2-nitrophenyl]acetamide\text{4-Benzyloxy-2-nitroaniline} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Pyridine}} \text{this compound}

Yield : 92–95% .

Table 1: Reaction Conditions for Route 1

StepReagentsSolventTemperatureTimeYield (%)
BenzylationBenzyl chloride, K₂CO₃DMF80–90°C6–8 h85–90
AcetylationAcetic anhydridePyridine25°C2–4 h92–95

Synthetic Route 2: Nitration of Pre-Protected Intermediates

Protection of 4-Aminophenol

An alternative approach starts with 4-aminophenol , which is first benzylated using benzyl bromide in acetone with K₂CO₃ (70°C, 5 hours) to yield 4-benzyloxyaniline .

Regioselective Nitration

The benzylated intermediate undergoes nitration with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group is introduced ortho to the amine, exploiting the directing effects of the benzyloxy group:

4-Benzyloxyaniline+HNO3H2SO4,05C4-Benzyloxy-2-nitroaniline\text{4-Benzyloxyaniline} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4, 0–5^\circ \text{C}} \text{4-Benzyloxy-2-nitroaniline}

Yield : 75–80%.

Acetylation Under Mild Conditions

Acetylation is performed using acetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base, achieving completion within 1 hour at 0°C:

4-Benzyloxy-2-nitroaniline+CH3COClEt3N,DCMThis compound\text{4-Benzyloxy-2-nitroaniline} + \text{CH}3\text{COCl} \xrightarrow{\text{Et}3\text{N}, \text{DCM}} \text{this compound}

Yield : 88–90%.

Optimization of Reaction Conditions

Solvent Effects on Benzylation

Polar aprotic solvents like DMF enhance benzylation efficiency due to improved solubility of K₂CO₃. Substituting DMF with acetone reduces yields to 70–75%, as reported in comparative studies .

Temperature Control in Nitration

Maintaining temperatures below 5°C during nitration prevents poly-nitration. Elevated temperatures (≥10°C) lead to 10–15% formation of undesired di-nitro byproducts.

Catalytic Enhancements

Adding catalytic amounts of tetrabutylammonium bromide (TBAB) in benzylation improves reaction rates by 20%, reducing completion time to 4 hours .

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids with >99% purity .

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.8 Hz, 1H, ArH), 7.45–7.30 (m, 5H, Bn), 5.12 (s, 2H, OCH₂), 2.18 (s, 3H, COCH₃) .

  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Industrial-Scale Production Considerations

Batch reactors with temperature-jacketed systems are preferred for nitration due to exothermic risks. Continuous flow systems are being explored to improve safety and scalability . Typical production batches yield 50–100 kg with a purity of 98.5–99.5% after crystallization .

Properties

CAS No.

26697-34-7

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-(2-nitro-4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C15H14N2O4/c1-11(18)16-14-8-7-13(9-15(14)17(19)20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18)

InChI Key

SACPOVZYRYEAEN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.94 G. of 1-acetamido-4-hydroxy-2-nitrobenzene, 4.2 g. anhydrous potassium carbonate and 5.13 g. benzyl bromide were refluxed overnight with stirring in 100 ml. acetone. Evaporation and extraction of the residue with dichloromethane affords 1-acetamido-4-benzyloxy-2-nitrobenzene. This latter compound is treated with sodium hydroxide in methanol, warmed briefly on a steam bath for about 15 minutes until the reaction is complete, diluted with water and extracted with dichloromethane to afford 1-amino-4-benzyloxy-2-nitrobenzene. This latter compound is treated for 4 hours in a refluxing hydrochloric acid acidified mixture of 160 ml. methanol and 40 ml. water with 4 g. iron powder (added in two portions) and 1 g. ferrous sulfate. The mixture is poured into 150 ml. concentrated ammonia, then extracted with chloroform to afford 1,2-diamino-4-benzyloxybenzene. This latter compound is treated in accordance with the fourth paragraph of Example XV to afford 4 -benzyloxy-1,2-bis(3-methoxycarbonyl-2-thioureido)benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

2.94 G. of 1-acetamido-4-hydroxy-2-nitrobenzene, 5.13 g. of benzyl bromide and 4.2 g. anhydrous potassium carbonate are refluxed overnight in acetone with stirring, evaporated to dryness, the excess benzyl bromide removed under vacuum, water added and the product extracted with dichloromethane to give 1-acetamido-4-benzyloxy-2-nitrobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.